N-methyl-N-(2-pyridin-2-ylethyl)cycloheptanamine
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Overview
Description
N-methyl-N-(2-pyridin-2-ylethyl)cycloheptanamine is a chemical compound characterized by its unique structure, which includes a cycloheptane ring, a pyridine ring, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-pyridin-2-ylethyl)cycloheptanamine typically involves the reaction of cycloheptanone with 2-(2-pyridyl)ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The resulting intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The purification of the final product is achieved through techniques such as recrystallization and column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2-pyridin-2-ylethyl)cycloheptanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-methyl-N-(2-pyridin-2-ylethyl)cycloheptanamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-methyl-N-(2-pyridin-2-ylethyl)cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(2-pyridin-2-ylethyl)ethanamine
- N-methyl-N-(2-pyridin-2-ylethyl)propylamine
- N-methyl-N-(2-pyridin-2-ylethyl)butylamine
Uniqueness
N-methyl-N-(2-pyridin-2-ylethyl)cycloheptanamine is unique due to its cycloheptane ring, which imparts distinct steric and electronic properties compared to similar compounds with smaller alkyl chains. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-methyl-N-(2-pyridin-2-ylethyl)cycloheptanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-17(15-9-4-2-3-5-10-15)13-11-14-8-6-7-12-16-14/h6-8,12,15H,2-5,9-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIJWWAKSXZEHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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